molecular formula C23H32ClN3O3 B13990129 1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3,3-dimethyl-2-(pyridin-4-ylmethylamino)butan-1-one;hydrochloride

1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3,3-dimethyl-2-(pyridin-4-ylmethylamino)butan-1-one;hydrochloride

Cat. No.: B13990129
M. Wt: 434.0 g/mol
InChI Key: NHKNHFJTMINMBP-UHFFFAOYSA-N
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Description

1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3,3-dimethyl-2-(pyridin-4-ylmethylamino)butan-1-one;hydrochloride is a complex organic compound that belongs to the class of isoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3,3-dimethyl-2-(pyridin-4-ylmethylamino)butan-1-one;hydrochloride typically involves multi-step organic reactions. The starting materials often include isoquinoline derivatives, pyridine derivatives, and other organic reagents. The reaction conditions may involve:

    Temperature: Reactions are often carried out at elevated temperatures to facilitate the formation of the desired product.

    Catalysts: Catalysts such as acids or bases may be used to accelerate the reaction.

    Solvents: Common solvents include ethanol, methanol, or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and purity, often involving:

    Reactor Design: Use of continuous flow reactors for efficient mixing and heat transfer.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3,3-dimethyl-2-(pyridin-4-ylmethylamino)butan-1-one;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Acetone, ethanol, water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, the compound may be studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

Medicine

In medicinal chemistry, the compound may be investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or neuroprotective effects.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3,3-dimethyl-2-(pyridin-4-ylmethylamino)butan-1-one;hydrochloride involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.

    Receptors: It may bind to receptors on the cell surface, triggering intracellular signaling cascades.

    Ion Channels: The compound may modulate ion channels, influencing cellular excitability.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2-yl)-3,3-dimethylbutan-1-one
  • 2-(pyridin-4-ylmethylamino)-3,3-dimethylbutan-1-one

Uniqueness

1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3,3-dimethyl-2-(pyridin-4-ylmethylamino)butan-1-one;hydrochloride is unique due to its specific structural features, which may confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C23H32ClN3O3

Molecular Weight

434.0 g/mol

IUPAC Name

1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3,3-dimethyl-2-(pyridin-4-ylmethylamino)butan-1-one;hydrochloride

InChI

InChI=1S/C23H31N3O3.ClH/c1-23(2,3)21(25-14-16-6-9-24-10-7-16)22(27)26-11-8-17-12-19(28-4)20(29-5)13-18(17)15-26;/h6-7,9-10,12-13,21,25H,8,11,14-15H2,1-5H3;1H

InChI Key

NHKNHFJTMINMBP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C(=O)N1CCC2=CC(=C(C=C2C1)OC)OC)NCC3=CC=NC=C3.Cl

Origin of Product

United States

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